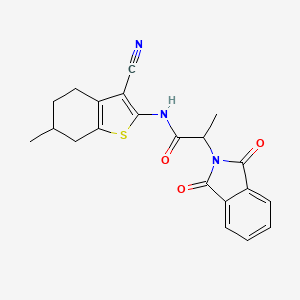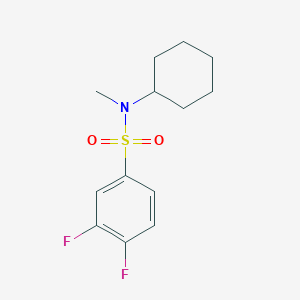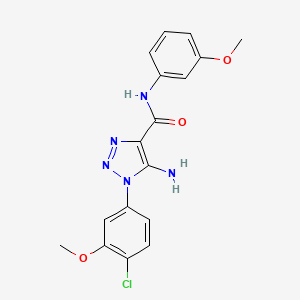![molecular formula C16H14ClNO5S B5084026 [2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as compound 1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of compound 1 involves the inhibition of specific enzymes and receptors in the body. In cancer cells, compound 1 inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation, compound 1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroscience, compound 1 modulates the activity of GABA and glutamate receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 are dependent on the specific application and concentration used. In cancer cells, compound 1 induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. In inflammation, compound 1 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neuroscience, compound 1 modulates the activity of neurotransmitters, leading to changes in synaptic activity and neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound 1 in lab experiments include its high purity and yield, its ability to inhibit specific enzymes and receptors, and its potential applications in various scientific research fields. The limitations of using compound 1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For the study of compound 1 include further investigation of its potential applications in cancer research, inflammation research, and neuroscience research. Additionally, studies are needed to determine the safety and efficacy of compound 1 in animal models and humans. Further optimization of the synthesis method and modifications to the chemical structure may also lead to the development of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
Compound 1 is synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 2,3-dihydro-1H-indole-1-carboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. The final product is obtained after purification and isolation using column chromatography. The synthesis of compound 1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neuroscience research. In cancer research, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that compound 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, compound 1 has been shown to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c17-13-9-12(5-6-15(13)23-10-16(19)20)24(21,22)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCBZACPCXZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

